molecular formula C11H8N2O2S B1608786 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile CAS No. 97188-22-2

1-(Phenylsulfonyl)-2-pyrrolecarbonitrile

Cat. No. B1608786
CAS RN: 97188-22-2
M. Wt: 232.26 g/mol
InChI Key: XXJCLUNFWADISV-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)pyrrole is a heterocyclic building block. The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in various organic syntheses .


Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)pyrrole includes a pyrrole ring with a phenylsulfonyl group attached .


Chemical Reactions Analysis

There are several papers discussing the chemical reactions of 1-(Phenylsulfonyl)pyrrole and related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Phenylsulfonyl)pyrrole include a melting point of 88-91 °C . It’s also important to note that the compound is considered solid at room temperature .

Safety And Hazards

1-(Phenylsulfonyl)pyrrole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are ongoing studies exploring the potential of sulfone derivatives, like 1-(Phenylsulfonyl)pyrrole, in various chemical reactions .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-9-10-5-4-8-13(10)16(14,15)11-6-2-1-3-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJCLUNFWADISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401677
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-2-pyrrolecarbonitrile

CAS RN

97188-22-2
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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